(2R,4S,5R,6R)-5-Acetamido-2-(2-aminoethoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid
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Overview
Description
(2R,4S,5R,6R)-5-Acetamido-2-(2-aminoethoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid , also known by its systematic name, is a complex organic compound. Let’s dissect its various aspects:
Synthesis Analysis
Molecular Structure Analysis
The compound’s molecular formula suggests a carbohydrate-like structure. The presence of an acetamido group, hydroxyl groups, and a carboxylic acid moiety indicates its potential involvement in biological processes. The tetrahydro-2H-pyran ring system contributes to its overall stability and three-dimensional conformation.
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are scarce, we can infer potential reactivity based on its functional groups. For instance:
- The acetamido group may participate in acylation reactions.
- Hydroxyl groups can engage in esterification, glycosylation, or hydrogen bonding.
- The carboxylic acid group may undergo condensation reactions or serve as a proton donor.
Mechanism of Action
Understanding the compound’s mechanism of action requires further investigation. Given its structural features, it might interact with enzymes, receptors, or other biomolecules. Researchers should explore its binding affinity, cellular uptake, and potential therapeutic targets.
Physical and Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (water, organic solvents, etc.).
- Melting Point : Determine the melting point to assess its stability.
- pKa : Measure the acidity of the carboxylic acid group.
- UV-Vis Spectra : Obtain absorption spectra to identify chromophores.
- Stability : Assess its stability under different conditions (pH, temperature, light).
Safety and Hazards
As with any chemical compound, safety considerations are crucial:
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling : Follow standard laboratory safety protocols during synthesis and handling.
- Environmental Impact : Assess its environmental persistence and potential harm.
Future Directions
- Biological Activity : Investigate its biological effects (antibacterial, antiviral, etc.).
- Structural Modifications : Explore analogs or derivatives for improved properties.
- Drug Development : Assess its potential as a drug lead or scaffold.
properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-(2-aminoethoxy)-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O9/c1-6(17)15-9-7(18)4-13(12(21)22,23-3-2-14)24-11(9)10(20)8(19)5-16/h7-11,16,18-20H,2-5,14H2,1H3,(H,15,17)(H,21,22)/t7-,8+,9+,10+,11+,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBUBCBJCDBBDU-CTAKWSDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCCN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCCN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S,5R,6R)-5-Acetamido-2-(2-aminoethoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid |
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